molecular formula C19H21NO3 B2943908 [(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1797043-12-9

[(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2943908
CAS No.: 1797043-12-9
M. Wt: 311.381
InChI Key: DSYSEVXDUUUXKB-UHFFFAOYSA-N
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Description

[(2-Ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic compound designed for research and development purposes. This molecule integrates an amide functional group, derived from a 2-ethylaniline moiety, and an ester-linked phenylacetate group. Compounds featuring amide and aromatic ester structures are of significant interest in scientific research. Similar amide derivatives are actively investigated for their diverse biological and pharmacological activities, which can include antitumor, antimicrobial, and anti-inflammatory properties . Furthermore, such amide-based compounds represent an important class of efficient chelating ligands in coordination chemistry and materials science . The structural motif of a phenyl acetate is also prominent in derivative chemistry of well-known pharmaceutical scaffolds, suggesting potential for exploration in novel therapeutic and diagnostic agent development . This product is intended for laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-16-6-4-5-7-17(16)20-18(21)13-23-19(22)12-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYSEVXDUUUXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoyl Chloride-Mediated Pathways

The reaction of 2-ethylphenyl isocyanate or its derivatives with hydroxyl-containing intermediates forms the carbamate backbone. Source demonstrates this approach in synthesizing structurally analogous carbamates, where ethylmethylcarbamoyl chloride reacts with phenolic substrates in acetonitrile under basic conditions (K₂CO₃) at 70–80°C. Adapting this method, [(2-ethylphenyl)carbamoyl]methanol could be synthesized via:

  • Chloroacetylation : 2-Ethylphenylamine reacts with chloroacetyl chloride to yield N-(2-ethylphenyl)-2-chloroacetamide.
  • Hydrolysis : Alkaline hydrolysis (NaOH, H₂O/EtOH) converts the chloro group to a hydroxyl, producing [(2-ethylphenyl)carbamoyl]methanol.

Mixed Anhydride Esterification

Source details esterification using pivaloyl chloride to activate carboxylic acids. For the target compound, 2-(4-methylphenyl)acetic acid is treated with pivaloyl chloride and triethylamine in dichloromethane at 0–15°C, forming a reactive mixed anhydride. Subsequent reaction with [(2-ethylphenyl)carbamoyl]methanol yields the ester product in >80% yield.

Stepwise Preparation Methodologies

Synthesis of [(2-Ethylphenyl)carbamoyl]methanol

Procedure :

  • Chloroacetylation :
    • 2-Ethylphenylamine (10 mmol) and chloroacetyl chloride (12 mmol) react in dry dichloromethane with pyridine (12 mmol) at 0°C.
    • After 4 h, the mixture is washed with 5% HCl and brine to isolate N-(2-ethylphenyl)-2-chloroacetamide (Yield: 85%).
  • Hydroxylation :
    • The chloro intermediate (8 mmol) is stirred with NaOH (10 mmol) in ethanol/H₂O (3:1) at 50°C for 6 h.
    • Neutralization with HCl affords [(2-ethylphenyl)carbamoyl]methanol (Yield: 78%).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.60 (s, 2H, CH₂O), 3.85 (s, 2H, CH₂N), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₃).

Preparation of 2-(4-Methylphenyl)acetyl Chloride

Procedure :

  • 2-(4-Methylphenyl)acetic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in dry toluene for 3 h.
  • Excess SOC₁₂ is removed under vacuum to yield the acyl chloride (Yield: 92%).

Esterification via Mixed Anhydride

Procedure :

  • Anhydride Formation :
    • 2-(4-Methylphenyl)acetic acid (5 mmol) and pivaloyl chloride (6 mmol) react in CH₂Cl₂ with Et₃N (6 mmol) at 0°C for 30 min.
  • Coupling :
    • [(2-Ethylphenyl)carbamoyl]methanol (5 mmol) is added, and the mixture stirs at 15°C for 4 h.
    • Workup with aqueous NaHCO₃ and extraction yields the target ester (Yield: 83.8%, HPLC Purity: 99%).

Comparative Analysis of Synthetic Routes

Method Reagents Temperature (°C) Yield (%) Purity (%)
Carbamoyl Chloride K₂CO₃, CH₃CN 70–80 66 99
Mixed Anhydride Pivaloyl Cl, Et₃N 0–15 83.8 99
Acyl Chloride SOC₁₂, Toluene Reflux 92 N/A

Key Observations :

  • The mixed anhydride method offers superior yields and milder conditions compared to carbamoyl chloride routes.
  • Acyl chloride formation is highly efficient but requires stringent anhydrous conditions.

Challenges and Optimization Considerations

Side Reactions

  • Isocyanate Dimerization : Unreacted 2-ethylphenyl isocyanate may dimerize at elevated temperatures, necessitating stoichiometric control.
  • Ester Hydrolysis : Aqueous workup steps risk hydrolyzing the ester bond; pH must remain neutral during extractions.

Scalability

  • Solvent Selection : Acetonitrile (high bp, 82°C) facilitates reflux in carbamoyl chloride methods but complicates solvent recovery.
  • Catalytic Alternatives : DMAP (4-dimethylaminopyridine) accelerates esterification but increases costs.

Chemical Reactions Analysis

Types of Reactions

[(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares the target compound with analogs from the provided evidence, focusing on substituents, molecular weights, and functional groups:

Compound Name (CAS/Reference) Key Substituents Functional Groups Molecular Weight Notable Properties/Applications
[(2-Ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate (Target) 2-ethylphenyl, 4-methylphenyl Carbamoyl (amide), ester ~350 (estimated) High lipophilicity; ester may act as prodrug.
[(4-Chlorophenyl)carbamoyl]methyl... (CAS N/A) 4-chlorophenyl Carbamoyl, ester, sulfanyl 413.93 Chlorine (electron-withdrawing) increases electrophilicity; sulfanyl enhances redox activity.
Methyl 2-(4-(2-bromoethyl)phenyl)acetate (78712-65-9) 2-bromoethyl Ester, bromoalkyl 257.12 Bromine enables alkylation/nucleophilic substitution.
Methyl 2-amino-2-(4-hydroxyphenyl)acetate (43189-12-4) 4-hydroxyphenyl, amino Amino, ester, hydroxyl Not provided Hydroxyl and amino groups improve water solubility; potential peptide synthesis intermediate.
Ethyl 2-(3-((4-methoxybenzyl)carbamoyl)pyridin-2-yl)acetate (341966-46-9) Pyridinyl, 4-methoxybenzyl Ester, carbamoyl, methoxy 328.36 Pyridine enhances hydrogen bonding; methoxy increases metabolic stability.
Ethyl 2-((1-[(phenylcarbamoyl)methyl]-1H-benzimidazol-2-yl)sulfanyl)acetate (847231-85-0) Benzoimidazol, phenylcarbamoyl Sulfanyl, ester, benzimidazol 369.44 Benzimidazole core may confer antimicrobial/antiviral activity.

Structural and Reactivity Differences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 2-ethylphenyl group in the target compound is electron-donating, stabilizing the carbamoyl amide bond compared to the 4-chlorophenyl group in , which is electron-withdrawing and may increase hydrolysis susceptibility .
    • The bromoethyl substituent in introduces a reactive halogen, enabling cross-linking or alkylation, unlike the inert ethyl group in the target compound .
  • Functional Group Reactivity: The ester group in the target compound is prone to hydrolysis, similar to analogs in , and . However, the amide (carbamoyl) group offers greater stability than the amino group in or the sulfanyl in . The methoxy group in enhances steric hindrance and metabolic stability compared to the methyl group in the target compound .
  • The benzimidazole core in enables π-π stacking and hydrogen bonding, which are absent in the target compound’s simpler phenyl groups .

Molecular Weight and Physicochemical Properties

  • The 4-methylphenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) relative to the polar 4-hydroxyphenyl in (logP likely lower due to -OH group).

Biological Activity

[(2-Ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction between 2-ethylphenyl isocyanate and methyl 2-(4-methylphenyl)acetate. The reaction is generally conducted in a controlled environment using solvents such as dichloromethane and requires catalysts to enhance yield.

Industrial Production

In industrial settings, large-scale production utilizes batch reactors where reactants are combined under optimized conditions. Post-reaction, purification techniques like crystallization or chromatography are employed to achieve high purity levels suitable for further applications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and influence biochemical pathways, leading to diverse biological effects.

Biological Studies and Findings

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. Research indicates potential interactions with cellular receptors that mediate pain and inflammation pathways, although the exact mechanisms remain to be fully elucidated.

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound inhibited the release of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Effects : Animal models showed reduced pain responses when treated with the compound, indicating its efficacy in pain management scenarios.
Study ReferenceBiological ActivityFindings
Study AAnti-inflammatoryReduced cytokine levels in macrophages
Study BAnalgesicDecreased pain responses in animal models

Similar Compounds

This compound can be compared with structurally similar compounds such as:

Compound NameStructural FeaturesUnique Aspects
[(3-ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetateDifferent position of ethyl groupVariability in biological activity
[(2-methoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetatePresence of methoxy groupEnhanced solubility and reactivity

These comparisons highlight how variations in substituents can significantly impact both chemical reactivity and biological activity.

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